molecular formula C19H16BrN5O2 B2970455 N-(4-bromo-3-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1207003-06-2

N-(4-bromo-3-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

Cat. No.: B2970455
CAS No.: 1207003-06-2
M. Wt: 426.274
InChI Key: JLSQUILQYZWJFF-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide: is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazoloquinazoline core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline ring system.

    Bromination and Methylation:

    Acetamide Formation: The final step involves the acylation of the triazoloquinazoline derivative with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be employed to modify the triazoloquinazoline core or the phenyl ring, potentially altering the compound’s biological activity.

    Substitution: The bromo group on the phenyl ring can be substituted with various nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: The compound is used to investigate various biological pathways and molecular targets, providing insights into cellular processes.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, aiming to understand its absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: Known for its antimicrobial properties.

    Domiphen Bromide: Used as a disinfectant and antiseptic.

Uniqueness

N-(4-bromo-3-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide stands out due to its unique triazoloquinazoline core, which imparts distinct biological activities not commonly found in other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and application in diverse research fields.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5O2/c1-11-4-3-5-14-17(11)21-10-24-18(14)23-25(19(24)27)9-16(26)22-13-6-7-15(20)12(2)8-13/h3-8,10H,9H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSQUILQYZWJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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